Cas no 1702483-96-2 (1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole)
1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole
- 1-[2-(azetidin-3-yl)ethyl]-1h-1,2,4-triazole
- 1702483-96-2
- EN300-1837719
-
- Inchi: 1S/C7H12N4/c1(7-3-8-4-7)2-11-6-9-5-10-11/h5-8H,1-4H2
- InChI Key: VWHIVQSRJYHDMW-UHFFFAOYSA-N
- SMILES: N1CC(CCN2C=NC=N2)C1
Computed Properties
- Exact Mass: 152.106196400g/mol
- Monoisotopic Mass: 152.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 42.7Ų
1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837719-0.05g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1837719-0.1g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1837719-0.25g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1837719-0.5g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1837719-1.0g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1837719-2.5g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1837719-5.0g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1837719-10.0g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1837719-1g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1837719-5g |
1-[2-(azetidin-3-yl)ethyl]-1H-1,2,4-triazole |
1702483-96-2 | 5g |
$3065.0 | 2023-09-19 |
1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole
Comprehensive Analysis of 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole (CAS No. 1702483-96-2): Structure, Applications, and Research Insights
The compound 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole (CAS No. 1702483-96-2) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines an azetidine ring with a 1,2,4-triazole moiety, creating a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a bioisostere for optimizing drug-like properties, such as improved metabolic stability and enhanced target binding affinity.
In recent years, the demand for small-molecule modulators targeting GPCRs (G-protein-coupled receptors) and kinases has surged, driven by advances in precision medicine. The 1,2,4-triazole core in this compound is known to participate in hydrogen bonding and π-π stacking interactions, making it valuable for designing selective enzyme inhibitors. Computational studies suggest that derivatives of 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole could exhibit activity against inflammatory pathways, aligning with current trends in immuno-oncology and autoimmune disease research.
Synthetic routes to CAS 1702483-96-2 often involve multi-step organic transformations, including N-alkylation of the triazole ring and subsequent ring-closing reactions to form the azetidine subunit. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its purity, a critical factor for preclinical studies. The compound’s logP and aqueous solubility data indicate favorable pharmacokinetic profiles, addressing common challenges in drug delivery optimization.
Beyond pharmaceuticals, 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole has potential applications in agrochemicals and material science. Its structural rigidity and polarity make it a candidate for developing functionalized polymers or catalysts. Recent patent filings highlight its utility in photoactive materials, coinciding with industry interest in sustainable chemistry solutions.
Ongoing research explores the compound’s structure-activity relationships (SAR) to refine its biological efficacy. Collaborative efforts between academia and biotech firms aim to leverage AI-driven drug design platforms to accelerate derivative screening. With its balanced lipophilicity and hydrogen-bonding capacity, CAS 1702483-96-2 exemplifies how hybrid heterocycles can bridge gaps in modern medicinal chemistry.
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